2-(3-methoxyphenyl)-N-methylacetamide
Overview
Description
2-(3-methoxyphenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to target tubulin . Tubulin is a protein that forms microtubules, which are essential for cell structure and division .
Mode of Action
Related compounds have been shown to inhibit the activity of their target proteins . For instance, certain compounds can disrupt tubulin polymerization, affecting cell division and potentially leading to cell death .
Biochemical Pathways
Disruption of tubulin polymerization can affect several cellular processes, including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
Similar compounds, such as curcumin, have been shown to have low systemic bioavailability due to rapid metabolic reduction and conjugation .
Result of Action
Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(3-methoxyphenyl)-N-methylacetamide, due to its structural similarity to other phenolic compounds, might interact with various enzymes, proteins, and biomolecules. It could potentially participate in hydrogen bonding and hydrophobic interactions due to the presence of the methoxyphenyl group and the acetamide moiety .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism . It could potentially interact with cellular receptors or enzymes, influencing their activity and thus altering cellular functions .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. Its methoxyphenyl group might interact with aromatic residues in proteins through pi-pi interactions, while the acetamide group could form hydrogen bonds .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit stability under physiological conditions .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are often metabolized by cytochrome P450 enzymes, and may interact with various enzymes or cofactors .
Transport and Distribution
Similar compounds can be transported by various protein carriers and can accumulate in specific tissues .
Subcellular Localization
Similar compounds can localize to specific compartments or organelles based on their physicochemical properties and any post-translational modifications .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-10(12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWJVGKRKSSQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.